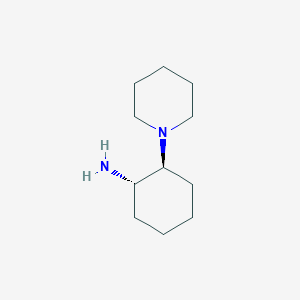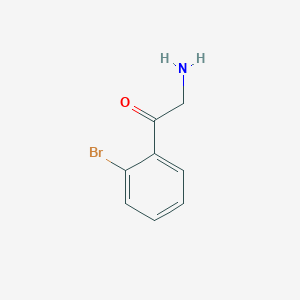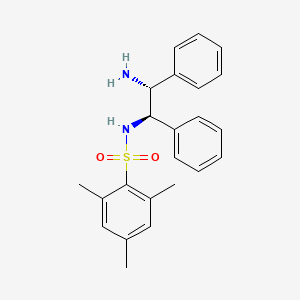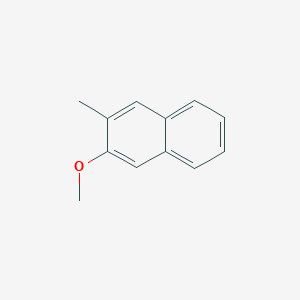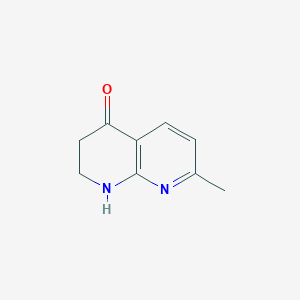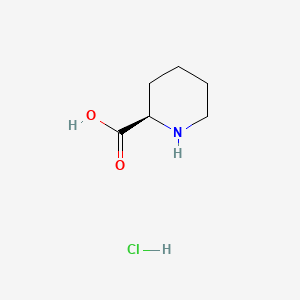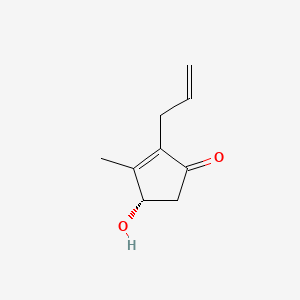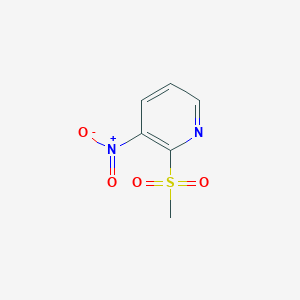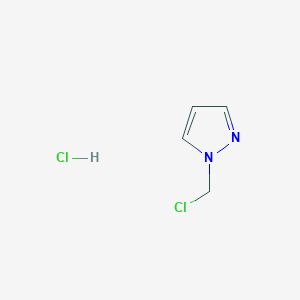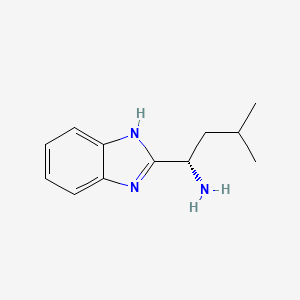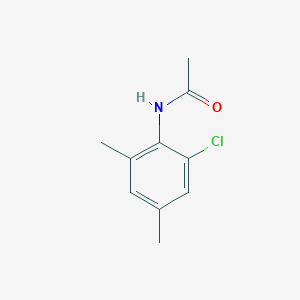
2-Chloro-4,6-dimethyl acetanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4,6-dimethyl acetanilide is an organic compound with the molecular formula C10H12ClNO. It is a white to brown crystalline powder or needles with a melting point of 143-150°C . This compound is known for its applications in various fields, including pharmaceuticals and agriculture.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethyl acetanilide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride. The process can be summarized as follows :
Reaction Setup: Dissolve 2,6-dimethylaniline in an organic solvent such as ice-cold acetic acid.
Addition of Reagents: Slowly add chloroacetyl chloride to the solution while maintaining the temperature below 30°C.
Reaction Completion: Stir the mixture for an hour, then heat it under reflux for several hours.
Product Isolation: Cool the reaction mixture, filter the precipitate, and wash it with water to obtain the product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is carried out in a controlled environment with precise temperature and pH monitoring. The use of solvents like tetrahydrofuran or acetonitrile and acid scavengers such as anhydrous sodium acetate can enhance the reaction efficiency .
化学反応の分析
Types of Reactions
2-Chloro-4,6-dimethyl acetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines.
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to form 2,6-dimethylaniline and acetic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids (HCl) or bases (NaOH) under reflux conditions.
Major Products
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of 2,6-dimethylaniline and acetic acid.
科学的研究の応用
2-Chloro-4,6-dimethyl acetanilide has diverse applications in scientific research:
作用機序
The compound exerts its effects primarily through the inhibition of acetohydroxyacid synthase (AHAS). This enzyme is essential for the synthesis of branched-chain amino acids in plants. By inhibiting AHAS, 2-Chloro-4,6-dimethyl acetanilide disrupts protein synthesis, leading to stunted growth and eventual death of the plant .
類似化合物との比較
Similar Compounds
- 2-chloro-2’,6’-dimethylacetanilide
- N-(2,6-dimethylphenyl)-2-chloroacetamide
- N-chloroacetyl-2,6-dimethylaniline
- Chloroacetamido-2,6-xylidine
Uniqueness
2-Chloro-4,6-dimethyl acetanilide stands out due to its specific application as an intermediate in the synthesis of lidocaine and its role as a herbicide. Its ability to inhibit AHAS makes it particularly effective in agricultural applications .
特性
CAS番号 |
93506-80-0 |
|---|---|
分子式 |
C10H12ClNO |
分子量 |
197.66 g/mol |
IUPAC名 |
N-(2-chloro-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H12ClNO/c1-6-4-7(2)10(9(11)5-6)12-8(3)13/h4-5H,1-3H3,(H,12,13) |
InChIキー |
RDPQJNWJMMXTKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C)C |
正規SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


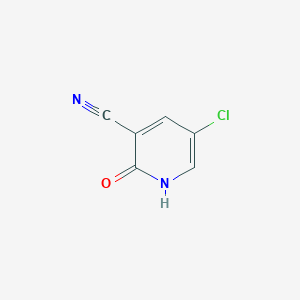

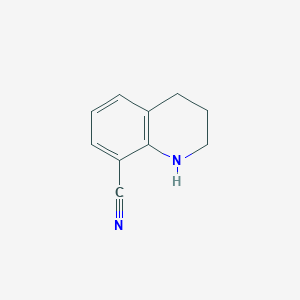
![2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B1601951.png)
